An In-depth Technical Guide to 5-Bromo-2-trifluoromethoxypyridine: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to 5-Bromo-2-trifluoromethoxypyridine: A Privileged Scaffold for Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Pyridines
In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics, with its derivatives forming the core of over 7,000 existing drugs.[1] The strategic incorporation of fluorine-containing functional groups has further amplified its utility, offering chemists a powerful tool to fine-tune the physicochemical and pharmacological properties of drug candidates.[2][3] The trifluoromethoxy (-OCF₃) group, in particular, is of high interest. It acts as a lipophilic hydrogen bond acceptor and can significantly enhance metabolic stability, membrane permeability, and binding affinity.[2][4]
This guide provides a comprehensive technical overview of 5-Bromo-2-trifluoromethoxypyridine, a key building block that combines the versatile reactivity of a brominated pyridine with the advantageous properties of a trifluoromethoxy group. For researchers, scientists, and drug development professionals, this molecule represents a valuable starting point for accessing novel chemical space and constructing complex molecular architectures for a range of therapeutic targets.
Core Chemical and Physical Properties
5-Bromo-2-trifluoromethoxypyridine is a liquid at room temperature. Its core properties are summarized below, providing essential data for reaction planning, safety assessment, and analytical characterization.
Table 1: Physicochemical Properties of 5-Bromo-2-trifluoromethoxypyridine
| Property | Value | Source |
|---|---|---|
| CAS Number | 886371-77-3 | [5] |
| Molecular Formula | C₆H₃BrF₃NO | [5] |
| Molecular Weight | 241.99 g/mol | [5] |
| Physical Form | Liquid | |
| Boiling Point | 157.1 ± 35.0 °C at 760 mmHg | |
| Flash Point | 48.8 ± 25.9 °C | |
| IUPAC Name | 5-bromo-2-(trifluoromethoxy)pyridine | [5] |
| InChI Key | SQDAZGGFXASXDW-UHFFFAOYSA-N | |
Caption: Chemical Structure of 5-Bromo-2-trifluoromethoxypyridine.
Spectroscopic Profile: Characterization and Analysis
Table 2: Predicted NMR Spectroscopic Data (in CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Notes |
|---|---|---|---|---|
| ¹H NMR | ~8.4 - 8.5 | d | ~2.5 Hz | H-6: Deshielded by adjacent nitrogen. |
| ~7.8 - 7.9 | dd | J ≈ 8.5, 2.5 Hz | H-4: Coupled to both H-3 and H-6. | |
| ~6.9 - 7.0 | d | ~8.5 Hz | H-3: Shielded relative to other protons. | |
| ¹³C NMR | ~160 | s | - | C-2: Attached to electronegative O and N. |
| ~152 | s | - | C-6: Deshielded by adjacent nitrogen. | |
| ~142 | s | - | C-4: Aromatic CH. | |
| ~118 | q | ~257-260 Hz | -OCF₃: Characteristic quartet due to C-F coupling. | |
| ~115 | s | - | C-5: Attached to bromine. | |
| ~112 | s | - | C-3: Aromatic CH. |
| ¹⁹F NMR | ~ -58 to -60 | s | - | -OCF₃: Typical range for a trifluoromethoxy group.[7] |
Causality behind Predictions:
-
¹H NMR: The proton at the C-6 position is expected to be the most downfield due to the deshielding effect of the adjacent electronegative nitrogen atom. The C-4 proton will appear as a doublet of doublets, showing coupling to both the C-3 and C-6 protons. The C-3 proton will be the most upfield.
-
¹³C NMR: The carbon of the trifluoromethoxy group will exhibit a characteristic quartet with a large coupling constant (¹JCF) due to the three attached fluorine atoms. The C-2 carbon, bonded to both nitrogen and the trifluoromethoxy group, will be significantly deshielded.
-
¹⁹F NMR: The trifluoromethoxy group typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum in the range of -58 to -60 ppm relative to CFCl₃.[7] This distinct signal is a key indicator of the group's presence.
Synthesis and Production
While multiple proprietary methods exist, a plausible and scalable synthesis of 5-Bromo-2-trifluoromethoxypyridine can be conceptualized based on established transformations in pyridine and organofluorine chemistry. A logical approach involves the bromination of a pre-formed 2-(trifluoromethoxy)pyridine precursor.
Caption: Plausible synthetic workflow for 5-Bromo-2-trifluoromethoxypyridine.
Experimental Protocol: Electrophilic Bromination of 2-(Trifluoromethoxy)pyridine
This protocol is adapted from a similar procedure for the bromination of a substituted pyridine.[8]
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(trifluoromethoxy)pyridine (1.0 eq).
-
Solvent Addition: Add a suitable solvent such as trifluoroacetic acid (TFA) or concentrated sulfuric acid under a nitrogen atmosphere. Cool the mixture to 0 °C in an ice bath.
-
Brominating Agent: Dissolve a brominating agent, such as N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.1-1.3 eq), in the same solvent and add it dropwise to the stirred pyridine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
Expertise Note: The use of a strong acid solvent protonates the pyridine nitrogen, deactivating the ring towards electrophilic substitution. However, this deactivation is overcome by potent brominating agents and directs the substitution to the 5-position, which is meta to the newly formed pyridinium cation.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 5-Bromo-2-trifluoromethoxypyridine.
Chemical Reactivity and Synthetic Utility
The true value of 5-Bromo-2-trifluoromethoxypyridine lies in its predictable and versatile reactivity, serving as a hub for generating diverse libraries of compounds. The two key functional handles—the C5-Broromo group and the electron-deficient pyridine ring—dictate its synthetic applications.
Caption: Key reaction pathways for 5-Bromo-2-trifluoromethoxypyridine.
A. Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C-5 position is an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug synthesis.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters allows for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This is a cornerstone for building molecular complexity.
-
Buchwald-Hartwig Amination: This powerful reaction facilitates the formation of C-N bonds by coupling the aryl bromide with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.[9][10][11] This is a direct route to synthesizing novel aryl amine derivatives, a common motif in pharmacologically active molecules.
-
Sonogashira and Heck Couplings: These reactions enable the introduction of alkyne and alkene functionalities, respectively, further expanding the structural diversity achievable from this starting material.
B. Directed Ortho-Metalation and Functionalization
The trifluoromethoxy group and the pyridine nitrogen can direct metalation (deprotonation) at the C-4 position using strong bases like lithium diisopropylamide (LDA). The resulting organolithium species can be trapped with various electrophiles (e.g., CO₂, aldehydes, iodine) to install new functional groups at the C-4 position, providing access to a different vector of diversification.
Applications in Drug Discovery and Development
The trifluoromethyl- and trifluoromethoxypyridine scaffolds are highly sought after in pharmaceutical research.[1][4][12] The incorporation of the -OCF₃ group is a well-established strategy to enhance key drug-like properties:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism by cytochrome P450 enzymes.[2] This can increase the in vivo half-life of a drug candidate.
-
Lipophilicity: The -OCF₃ group significantly increases lipophilicity, which can improve a molecule's ability to cross cell membranes and reach its biological target.[4]
-
Receptor Binding: The unique electronic properties of the -OCF₃ group can alter the conformation of a molecule or lead to favorable interactions within a protein's binding pocket, thereby enhancing potency and selectivity.[2]
While specific drugs derived directly from 5-Bromo-2-trifluoromethoxypyridine are not yet on the market, numerous patents cite closely related structures like 5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid as key intermediates in the synthesis of inhibitors for targets in oncology and other disease areas.[13] This underscores the role of this scaffold as a critical building block for creating libraries of novel compounds for high-throughput screening and lead optimization campaigns.
Safety and Handling
As a halogenated and fluorinated organic intermediate, 5-Bromo-2-trifluoromethoxypyridine requires careful handling. The safety profile is similar to its isomer, 2-Bromo-5-(trifluoromethoxy)pyridine, which is classified as acutely toxic if swallowed and may cause a skin sensitization reaction.[14]
-
GHS Hazard Statements: H301 (Toxic if swallowed), H317 (May cause an allergic skin reaction).[14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.
-
Handling: Avoid all personal contact, including inhalation of vapors. Keep containers securely sealed when not in use.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
5-Bromo-2-trifluoromethoxypyridine is more than a simple chemical intermediate; it is a strategically designed building block that offers a confluence of desirable properties for modern drug discovery. Its trifluoromethoxy group provides a route to enhanced metabolic stability and potency, while the versatile bromine handle allows for rapid and diverse functionalization through robust cross-coupling chemistry. For scientists engaged in the synthesis of novel chemical entities, a thorough understanding of this scaffold's properties, reactivity, and handling is essential for unlocking its full potential in the development of next-generation therapeutics.
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